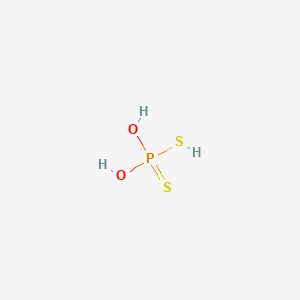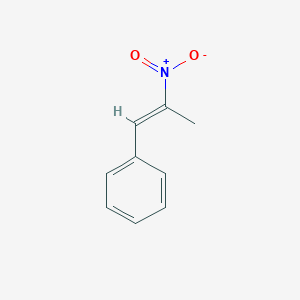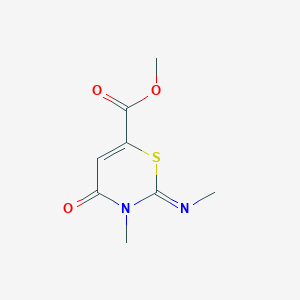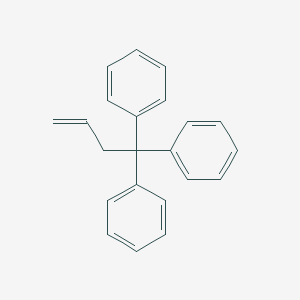
1-Butene, 4,4,4-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butene, 4,4,4-triphenyl- is a chemical compound that belongs to the class of olefins. It is also known as triphenylbutene and is widely used in scientific research. This compound has unique properties that make it a valuable tool in various fields of study.
Aplicaciones Científicas De Investigación
1-Butene, 4,4,4-triphenyl- is widely used in scientific research due to its unique properties. It is used as a fluorescent probe to study the binding of molecules to proteins and DNA. It is also used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it is used as a building block for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Butene, 4,4,4-triphenyl- involves the interaction of the compound with the target molecule. The compound undergoes a conformational change upon binding, which leads to a change in its fluorescence properties. This change can be used to monitor the binding of the compound to the target molecule.
Efectos Bioquímicos Y Fisiológicos
1-Butene, 4,4,4-triphenyl- has no known biochemical or physiological effects. It is not toxic to cells and does not interfere with cellular processes. However, it should be handled with care as it is a hazardous chemical.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Butene, 4,4,4-triphenyl- in lab experiments are its unique properties, high purity, and ease of synthesis. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are many future directions for the use of 1-Butene, 4,4,4-triphenyl-. One area of research is the development of new fluorescent probes based on this compound. Another area of research is the synthesis of new compounds using 1-Butene, 4,4,4-triphenyl- as a building block. Additionally, this compound can be used in the development of new photodynamic therapy agents for cancer treatment.
In conclusion, 1-Butene, 4,4,4-triphenyl- is a valuable tool in scientific research due to its unique properties. It is widely used as a fluorescent probe and photosensitizer in various fields of study. The synthesis method is relatively easy, and the compound can be obtained in high purity. However, its high cost and limited availability are significant limitations. There are many future directions for the use of this compound, and it will continue to be an essential tool in scientific research.
Métodos De Síntesis
The synthesis of 1-Butene, 4,4,4-triphenyl- involves the reaction of triphenylacetylene with n-butyllithium. This reaction yields 1-Butene, 4,4,4-triphenyl- as a white crystalline powder. The purity of the compound can be further enhanced by recrystallization.
Propiedades
Número CAS |
16876-20-3 |
|---|---|
Nombre del producto |
1-Butene, 4,4,4-triphenyl- |
Fórmula molecular |
C22H20 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1,1-diphenylbut-3-enylbenzene |
InChI |
InChI=1S/C22H20/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
Clave InChI |
HFHRSBKYURPWRU-UHFFFAOYSA-N |
SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
16876-20-3 |
Sinónimos |
4,4,4-Triphenyl-1-butene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



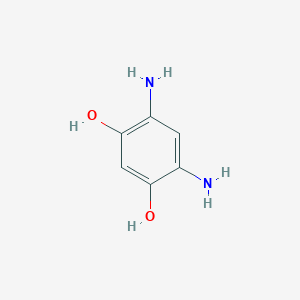
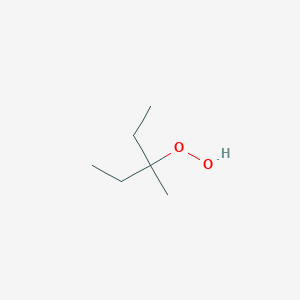
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
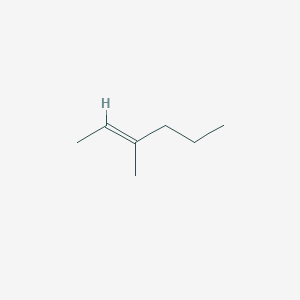
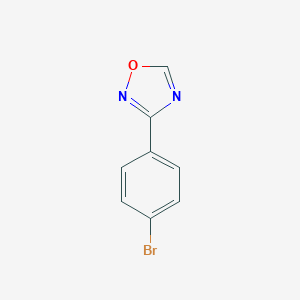
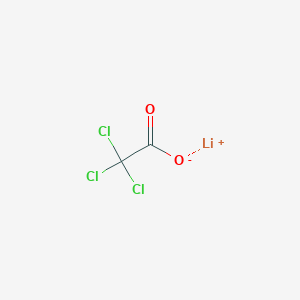
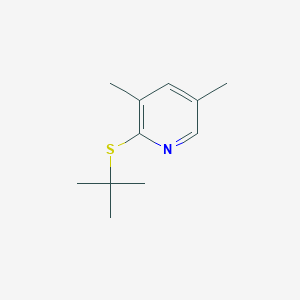
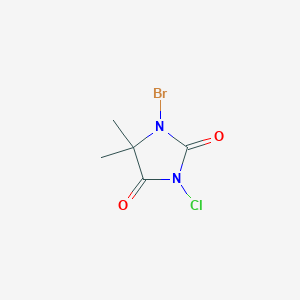

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)

